molecular formula C11H14ClN B14610785 N-(1-Chloro-2-methylprop-1-en-1-yl)-N-methylaniline CAS No. 58933-81-6

N-(1-Chloro-2-methylprop-1-en-1-yl)-N-methylaniline

Cat. No.: B14610785
CAS No.: 58933-81-6
M. Wt: 195.69 g/mol
InChI Key: JMFAMTVPIZRCRN-UHFFFAOYSA-N
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Description

N-(1-Chloro-2-methylprop-1-en-1-yl)-N-methylaniline is a chemical compound with the molecular formula C6H12ClNThis compound is used as an electrophilic reagent in various organic synthesis reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Chloro-2-methylprop-1-en-1-yl)-N-methylaniline involves the reaction of N,N-dimethylisobutylamine with phosgene in the presence of a catalyst such as dimethylformamide. The reaction is carried out in an ice-salt bath to maintain low temperatures. The product, 1-Chloro-N,N,2-trimethylpropenylamine, is obtained as a white or pale yellow solid .

Industrial Production Methods

In an industrial setting, the synthesis involves the use of larger quantities of reagents and solvents. The reaction mixture is typically stirred vigorously and heated to reflux to ensure complete reaction. The product is then purified by distillation under reduced pressure to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

N-(1-Chloro-2-methylprop-1-en-1-yl)-N-methylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include aryl alkyl ketones, cyclobutanone derivatives, and cyclobutyl lactam derivatives .

Scientific Research Applications

N-(1-Chloro-2-methylprop-1-en-1-yl)-N-methylaniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-Chloro-2-methylprop-1-en-1-yl)-N-methylaniline involves its role as an electrophilic reagent. It reacts with nucleophilic sites on aromatic compounds, leading to the formation of enamine groups. These enamine groups can undergo further reactions, such as hydrolysis or cycloaddition, to form various products .

Comparison with Similar Compounds

Similar Compounds

  • **1-Chloro-N,N,2-trimethylprop-1-en

Properties

CAS No.

58933-81-6

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

N-(1-chloro-2-methylprop-1-enyl)-N-methylaniline

InChI

InChI=1S/C11H14ClN/c1-9(2)11(12)13(3)10-7-5-4-6-8-10/h4-8H,1-3H3

InChI Key

JMFAMTVPIZRCRN-UHFFFAOYSA-N

Canonical SMILES

CC(=C(N(C)C1=CC=CC=C1)Cl)C

Origin of Product

United States

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